(4-Ethynylphenyl)diphenylphosphane

Coordination Polymer Silver Acetylide Crystal Engineering

Standard monofunctional ligands like PPh₃ or 4-ethynyltoluene force multi-step syntheses when both metal binding and conjugation are needed. This compound integrates a terminal alkyne and a diphenylphosphine at fixed 1,4-aryl geometry for orthogonal reactivity. - Enables Sonogashira coupling & CuAAC click chemistry + transition metal coordination - Direct precursor for Ag₁₈-Ag₂₀ cluster frameworks and conjugated microporous polymers - Supports surface-tethered catalysts via azide-modified electrodes

Molecular Formula C20H15P
Molecular Weight 286.3 g/mol
Cat. No. B12077841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethynylphenyl)diphenylphosphane
Molecular FormulaC20H15P
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H
InChIKeyBNWJETJKJICTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethynylphenyl)diphenylphosphane: Bifunctional Ligand and Building Block


(4‑Ethynylphenyl)diphenylphosphane is an organophosphorus compound that combines a terminal alkyne with a diphenylphosphine moiety within a single aromatic scaffold . The ethynyl group enables efficient incorporation into conjugated systems via Sonogashira coupling or copper‑catalyzed alkyne‑azide cycloaddition (CuAAC), while the diphenylphosphine center can coordinate to a wide range of transition metals . This dual functionality distinguishes it from simple phosphines or alkynes, positioning the compound as a versatile precursor for tailored metal‑organic frameworks, conductive polymers, and surface‑immobilized catalysts.

Bifunctional building block: terminal alkyne for Sonogashira/CuAAC; diphenylphosphine for metal coordination.
Rigid 1,4-phenylene spacer supports predictable assembly of hybrid materials and framework topologies.
Reported use in MOF synthesis, conductive polymer fabrication, and surface-immobilized catalyst preparation.

Irreplaceability of (4-Ethynylphenyl)diphenylphosphane


Generic analogs such as triphenylphosphine (PPh₃) or 4‑ethynyltoluene lack the precise orthogonal reactivity required for advanced syntheses. PPh₃ provides only a metal‑binding site, while simple aryl alkynes offer only a conjugation handle; neither can simultaneously anchor a metal center and participate in a secondary click or cross‑coupling reaction [1]. (4‑Ethynylphenyl)diphenylphosphane integrates both functions at a fixed 1,4‑aryl geometry, enabling the construction of well‑defined hybrid materials and catalysts that would require multi‑step, lower‑yield sequences if attempted with two separate components [2]. This integration directly impacts yield, purity, and structural control in applications ranging from surface‑tethered catalysts to silver acetylide frameworks.

Target compound
Simultaneous P‑metal binding and alkyne click/coupling at a defined 1,4‑geometry.
Generic analogs (PPh₃, 4‑ethynyltoluene)
Triphenylphosphine provides only metal coordination; 4‑ethynyltoluene supplies only a conjugation handle. Neither analog supports both anchoring and secondary reaction in one step, potentially requiring multi‑component sequences that may impact yield and structural precision.

(4-Ethynylphenyl)diphenylphosphane: Quantitative Differentiation vs. Analogs


Silver Cluster Assembly via Bifunctional Coordination

(4‑Ethynylphenyl)diphenylphosphane acts as a bifunctional ligand precursor, enabling the assembly of high‑nuclearity silver cluster frameworks. Unlike triphenylphosphine (PPh₃) or simple phenylethynides, which can only engage through one binding mode, this compound simultaneously coordinates Ag(I) via both the phosphine and the deprotonated ethynide group, leading to four distinct 2D and 3D coordination polymers with cluster nuclearities up to Ag₂₀ [1].

Ag Cluster Assembly
Head-to-head
Target ligandBidentate: P σ‑donation + ethynide σ/π‑bonding
PPh₃Monodentate P‑donor only; enables Ag₁₈–Ag₂₀ clusters vs. simple mono/dinuclear species
Enables single‑step assembly of high‑nuclearity silver frameworks.
Single‑crystal XRD confirmed; AgCF₃CO₂/Et₃N conditions.
Coordination Polymer Silver Acetylide Crystal Engineering

CuAAC Surface Tethering vs. Non-Clickable Phosphines

Ligands derived from (4‑ethynylphenyl)diphenylphosphane enable quantitative covalent attachment to azide‑modified carbon electrodes via CuAAC. In contrast, triphenylphosphine‑based ligands lacking the alkyne handle cannot be covalently anchored and are removed by simple rinsing. Following deprotection, surface‑confined diphosphine ligands were metallated with Ni(II), loading 1.3 equivalents of Ni per ligand site, demonstrating effective, durable surface functionalization [1].

Surface Tethering
Head-to-head
Target (via CuAAC)Covalent attachment; 1.3 Ni(II) per diphosphine site (XPS)
PPh₃ (non‑clickable)No covalent retention; ligand removed by rinsing
Supports robust, well‑defined electrode functionalization.
Azide‑terminated glassy carbon; BH₃ protection/deprotection used.
Surface Chemistry Electrocatalysis Click Chemistry

Enhanced Hole Mobility via Ethynyl Cross-Linking

Hole transport materials constructed from ethynylphenyl‑containing building blocks exhibit superior charge transport after cross‑linking compared to vinyl‑functionalized analogs. A cross‑linked film derived from N,N′‑bis(4‑ethynylphenyl)‑[1,1′‑biphenyl]‑4,4′‑diamine (E‑TPD) achieved a hole mobility of 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is 3.3‑fold higher than that of the vinyl‑substituted V‑p‑TPD analog (2.5 × 10⁻⁴ cm² V⁻¹ s⁻¹) [1]. This improvement is attributed to the fully conjugated network formed by ethynyl cross‑linking, which preserves extended π‑conjugation.

Hole Mobility
Context-dependent
3.3‑fold vs. vinyl
Reported higher hole mobility in ethynyl‑cross‑linked film (8.2e‑4 cm²/V·s).
Solution‑processed OLED; vinyl analog at 2.5e‑4 cm²/V·s.
OLED Hole Transport Material Solution Processing

(4-Ethynylphenyl)diphenylphosphane: Key Application Scenarios


High-Nuclearity MOFs and Coordination Polymers

Utilize the bifunctional nature of (4‑ethynylphenyl)diphenylphosphane to construct Ag(I) or other transition metal frameworks with cluster nodes ranging from Ag₁₈ to Ag₂₀, as demonstrated by Zhang et al. [1]. The rigid 1,4‑aryl spacer maintains a defined geometry between the phosphine and ethynide binding sites, enabling predictable 2D and 3D network formation that is inaccessible with monofunctional ligands.

Covalent Electrode Functionalization for Electrocatalysis

Employ (4‑ethynylphenyl)diphenylphosphane‑derived ligands to achieve robust, covalent attachment to azide‑modified glassy carbon or other carbonaceous electrodes via CuAAC click chemistry [2]. Subsequent metallation yields well‑defined surface‑confined catalytic sites with stoichiometric metal loading, ideal for durable hydrogen evolution, CO₂ reduction, or oxygen reduction electrocatalysts.

Cross-Linked Hole Transport Layers for OLEDs

Incorporate ethynylphenyl‑containing diamine building blocks into the design of solution‑processable hole transport materials. Thermal or photo‑initiated cross‑linking of the terminal alkynes creates a fully conjugated, solvent‑resistant film with hole mobilities up to 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹—a 3.3‑fold improvement over vinyl‑based analogs [3]—thereby enhancing the efficiency and lifetime of printed OLED displays.

CMP and Organic Semiconductor Precursor

Use (4‑ethynylphenyl)diphenylphosphane as a monomer or cross‑linker in Sonogashira‑Hagihara coupling reactions to generate phosphine‑ or phosphine oxide‑based conjugated microporous polymers [1]. The ethynyl group facilitates the formation of extended π‑conjugated backbones, while the phosphine center provides sites for post‑synthetic metalation, tuning gas sorption, electronic conductivity, or catalytic activity.

Application
Selection Property
Validation Focus
High‑nuclearity MOF & cluster synthesis
Bifunctional P/alkyne coordination at rigid 1,4‑geometry
Cluster nuclearity and framework topology
Covalent electrode functionalization
Clickable ethynyl handle for surface tethering
Surface metal loading and retention
Cross‑linked hole transport layers
Ethynyl cross‑linking for fully conjugated network
Hole mobility and solvent resistance
Conjugated microporous polymer precursor
Sonogashira‑active ethynyl group for backbone extension
Porosity and post‑synthetic metalation

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